1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane
Description
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxymethyl]cyclopropane |
InChI |
InChI=1S/C9H17BrO/c1-8(2,3)11-7-9(6-10)4-5-9/h4-7H2,1-3H3 |
InChI Key |
PGORIEKMYJZJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1(CC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane is a cyclopropane derivative that has garnered attention due to its potential biological activities. Cyclopropane rings are integral in various natural products and pharmaceuticals, exhibiting a range of biological effects such as anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse sources.
Chemical Structure and Synthesis
The compound features a bromomethyl group and a tert-butoxy methyl substituent on a cyclopropane ring. The structural formula can be represented as:
The synthesis of cyclopropane derivatives often involves cyclopropanation reactions, such as the Simmons-Smith reaction, which has been widely studied for its utility in organic synthesis. This method allows for the stereospecific conversion of alkenes into cyclopropanes, crucial for incorporating desired stereogenic centers in bioactive compounds .
Biological Activity Overview
Cyclopropane derivatives, including this compound, have shown promising biological activities:
- Anticancer Activity : Cyclopropane-containing compounds have been evaluated against various cancer cell lines. For instance, derivatives synthesized from cyclopropanation reactions demonstrated significant inhibition of cancer cell proliferation in colon, lung, and breast cancers .
- Antibacterial Effects : The presence of the bromomethyl group may enhance the antibacterial properties of the compound. Similar compounds have been noted for their activity against Gram-positive bacteria .
- Anti-inflammatory Properties : Compounds with cyclopropane structures have also been linked to anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes .
Anticancer Studies
Research has shown that compounds derived from cyclopropanation exhibit varied efficacy against different cancer types. For example, a study evaluating several cyclopropyl derivatives found that modifications to the cyclopropane structure significantly impacted their anticancer activity across multiple cell lines .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Colon Cancer | 5.2 |
| Compound B | Lung Cancer | 3.8 |
| Compound C | Breast Cancer | 4.5 |
Antibacterial Activity
In vitro studies have demonstrated that certain cyclopropane derivatives possess antibacterial properties. A comparative study highlighted that compounds with bromomethyl substituents showed enhanced activity against Staphylococcus aureus compared to their non-brominated counterparts .
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | S. aureus | 15 |
| Compound E | E. coli | 12 |
Anti-inflammatory Mechanisms
The anti-inflammatory potential of cyclopropane derivatives has been linked to their ability to inhibit COX-2 enzymes selectively. A recent study indicated that certain structural modifications led to improved selectivity and potency against COX-2 compared to COX-1 .
Scientific Research Applications
Scientific Research Applications
Given its chemical structure, 1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane is likely used in the following applications:
- Palladium-Catalyzed α-Arylation: This compound can be used in palladium-catalyzed α-arylation reactions to attach small rings to aromatic compounds . For instance, cyclopropyl t-butyl ester derivatives, similar in structure, have been used to evaluate catalysts and conditions for α-arylation of cyclopropyl esters. These reactions can yield coupled products with varying efficiencies depending on ligands, bases, and temperatures used .
- Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex molecules. The cyclopropane ring is a valuable motif in drug discovery and can be incorporated into various pharmaceuticals and bioactive compounds .
- Functional Group Tolerance Studies: In the development of new chemical reactions, this compound can be used to test the tolerance of various functional groups. The tert-butoxy group can act as a protecting group, while the bromomethyl group can be used for further functionalization .
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, research involving similar compounds provides insight into its potential applications:
- α-Arylation of Cyclopropyl Esters: A study demonstrated the use of cyclopropyl t-butyl esters in α-arylation reactions with aryl bromides. High yields (70–99%) were achieved using 2.0 equivalents of the cyclopropyl t-butyl ester and 2.1 equivalents of lithium dicyclohexylamide (LiNCy2) as a base, catalyzed by 5% of a palladium catalyst (Pd-5) in toluene at 65 °C for 12 hours. This indicates the potential for this compound to participate in similar coupling reactions .
- Tolerance of Functional Groups: Research has shown that various functional groups, including electron-donating groups (e.g., morpholino) and electron-withdrawing groups (e.g., amide, acetal), are tolerated in α-arylation reactions using cyclopropyl t-butyl esters. This suggests that this compound can be used in reactions involving substrates with diverse functional groups .
Limitations and Considerations
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
